molecular formula C22H20F3N3O3 B2780032 N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 953182-07-5

N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Cat. No.: B2780032
CAS No.: 953182-07-5
M. Wt: 431.415
InChI Key: RYHILCOQDRCKGM-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H20F3N3O3 and its molecular weight is 431.415. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3/c1-31-19-11-9-16(22(23,24)25)14-18(19)26-20(29)8-5-13-28-21(30)12-10-17(27-28)15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHILCOQDRCKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, commonly referred to as a pyridazinone derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by a complex molecular structure that includes a trifluoromethyl group, which is often associated with enhanced biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

The chemical structure of this compound is defined by the following properties:

PropertyValue
Molecular Formula C23H22F3N3O3
Molecular Weight 445.4 g/mol
CAS Number 946322-64-1

The presence of the trifluoromethyl group is significant, as it often enhances lipophilicity and metabolic stability, which can influence the compound's biological activity.

Pharmacological Effects

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some pyridazinone derivatives have shown promising antimicrobial properties against various bacterial strains.
  • Insecticidal Activity : The compound’s structural features suggest potential use as an insecticide, particularly against pests such as Plutella xylostella and Spodoptera frugiperda .
  • Anticancer Properties : Certain derivatives have been studied for their ability to inhibit cancer cell proliferation, although specific data on this compound is limited.

Case Studies

  • Insecticidal Activity : In a study evaluating the insecticidal efficacy of various methoxy-containing compounds, derivatives similar to this compound demonstrated significant mortality rates in Plutella xylostella at concentrations as low as 1 mg/L . This suggests that modifications in the molecular structure can lead to enhanced insecticidal properties.
  • Antimicrobial Studies : A comparative analysis of various pyridazinone derivatives revealed that certain modifications led to increased antibacterial activity against Gram-positive bacteria. The presence of the methoxy and trifluoromethyl groups was particularly noted for enhancing activity .

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that:

  • Trifluoromethyl Group : This group is crucial for increasing hydrophobic interactions with biological targets.
  • Methoxy Group : The methoxy substitution enhances solubility and may contribute to bioactivity through additional hydrogen bonding capabilities.

These insights are essential for guiding further synthetic modifications aimed at optimizing the biological efficacy of this compound.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from pyridazinone and trifluoromethyl-substituted aromatic precursors. Key steps include:

  • Amide coupling : Activation of carboxylic acid intermediates using reagents like EDCI or HATU, followed by reaction with substituted anilines.
  • Heterocycle formation : Cyclization of pyridazinone moieties under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) critically affect reaction efficiency. For example, higher temperatures may accelerate coupling but risk decomposition of trifluoromethyl groups .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and amide bond formation. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals at ~-60 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 393.4 g/mol) and detect isotopic patterns from chlorine/fluorine .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm, optimized with acetonitrile/water gradients .

Q. How does the compound’s solubility profile impact experimental design?

The compound exhibits limited aqueous solubility due to its hydrophobic trifluoromethyl and phenyl groups. Solubility can be enhanced using:

  • Co-solvents : DMSO (≤10% v/v) for in vitro assays.
  • Micellar systems : Poloxamers or cyclodextrins for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions in structural elucidation, such as overlapping NMR peaks?

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in crowded aromatic regions.
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration and confirms pyridazinone ring conformation .
  • Computational modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian) to cross-validate experimental data .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

  • Structure-activity relationship (SAR) : Systematic substitution of the phenyl ring (e.g., electron-withdrawing groups at the 5-position) enhances target binding.
  • Prodrug modification : Introduce hydrolyzable esters to improve bioavailability while retaining active metabolite release .
  • Selectivity assays : Screen against related enzymes (e.g., kinases) to identify structural motifs causing off-target interactions .

Q. How can flow chemistry improve the scalability and safety of its synthesis?

  • Continuous-flow reactors : Enable precise control of exothermic amide coupling steps, reducing byproduct formation.
  • In-line analytics : Real-time UV/IR monitoring ensures consistent intermediate quality.
  • Case study : A flow-based Swern oxidation (analogous to diphenyldiazomethane synthesis) reduces hazardous waste generation by 40% compared to batch methods .

Mechanistic and Stability Studies

Q. What degradation pathways are observed under accelerated stability conditions?

  • Hydrolysis : The pyridazinone ring undergoes base-catalyzed hydrolysis at pH > 9, forming carboxylic acid derivatives.
  • Photodegradation : UV exposure (λ = 300–400 nm) cleaves the methoxy group, detected via LC-MS fragmentation patterns .
  • Mitigation : Lyophilized storage under argon at -20°C preserves integrity for >6 months .

Q. How does the trifluoromethyl group influence metabolic stability?

  • In vitro hepatocyte assays : The CF₃ group resists oxidative metabolism, extending half-life (t₁/₂ > 4 hours in human microsomes).
  • CYP450 inhibition : Fluorine’s electronegativity reduces interaction with CYP3A4, minimizing drug-drug interaction risks .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls to normalize data.
  • Batch variability : Characterize purity (>95% by HPLC) and confirm lot-to-lot consistency via ¹H NMR .
  • Meta-analysis : Compare IC₅₀ values across published analogs to identify outliers caused by assay conditions .

Computational and Modeling Approaches

Q. Which docking protocols best predict binding interactions with target proteins?

  • Software : AutoDock Vina or Schrödinger Glide, parameterized for halogen bonding (CF₃···protein interactions).
  • Validation : Overlay docking poses with co-crystal structures of related pyridazinone derivatives .

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